Butonitazene
Overview
Description
Butonitazene is a synthetic opioid belonging to the benzimidazole class. It is known for its potent analgesic properties, which are several times stronger than morphine . This compound has been encountered as a designer drug and is often found in mixtures with other substances rather than in its pure form . It has been implicated in several cases of drug overdose due to its high potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butonitazene involves the reaction of 2-(4-butoxybenzyl)-5-nitro-1H-benzimidazole with N,N-diethyl-1,2-diaminoethane under specific conditions . The reaction typically requires a solvent such as methanol and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Butonitazene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.
Substitution: The benzimidazole ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Butonitazene has several scientific research applications, including:
Mechanism of Action
Butonitazene exerts its effects by acting as an agonist at the μ-opioid receptors in the central nervous system . This interaction leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and euphoria . The molecular pathways involved include the activation of G-protein coupled receptors, leading to downstream signaling events that modulate pain perception and other physiological responses .
Comparison with Similar Compounds
Butonitazene is structurally similar to other benzimidazole opioids such as:
- Isotonitazene
- Etonitazene
- Metonitazene
- Protonitazene
- Secthis compound
Uniqueness: this compound is unique due to its specific butoxy substitution on the phenyl ring, which influences its potency and pharmacokinetic properties . Compared to its analogs, this compound has a distinct profile in terms of its metabolic stability and interaction with opioid receptors .
Properties
IUPAC Name |
2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-7-16-31-21-11-8-19(9-12-21)17-24-25-22-18-20(28(29)30)10-13-23(22)27(24)15-14-26(5-2)6-3/h8-13,18H,4-7,14-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZPOLCDCVWLAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301341955 | |
Record name | Butonitazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301341955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95810-54-1 | |
Record name | Butonitazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095810541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butonitazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301341955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTONITAZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4CE9FVR7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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